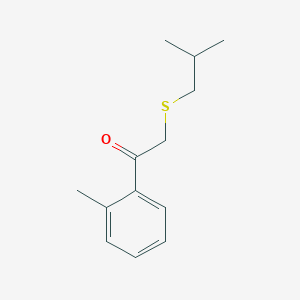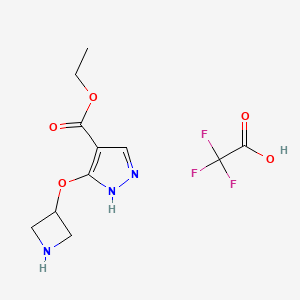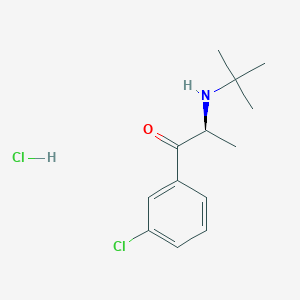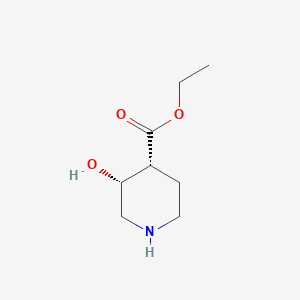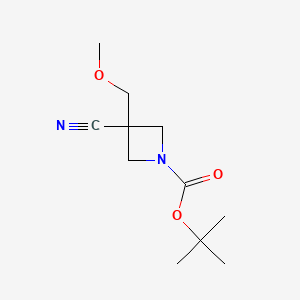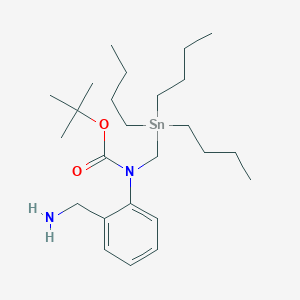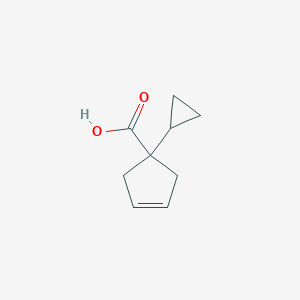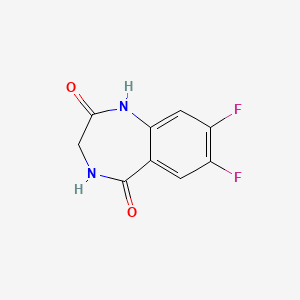
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a synthetic organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Métodos De Preparación
The synthesis of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluoroaniline and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the benzodiazepine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizure disorders.
Biological Studies: It is used as a tool compound to study the pharmacological effects of benzodiazepines on the central nervous system.
Chemical Biology: The compound serves as a probe to investigate the role of fluorine atoms in modulating the activity and selectivity of benzodiazepines.
Industrial Applications: It is explored for its potential use in the synthesis of other fluorinated benzodiazepine derivatives with improved pharmacological profiles.
Mecanismo De Acción
The mechanism of action of 7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound enhances the binding of GABA to its receptor, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in the inhibition of neuronal excitability and produces the characteristic sedative and anxiolytic effects of benzodiazepines.
Comparación Con Compuestos Similares
7,8-difluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can be compared with other benzodiazepine derivatives, such as:
Diazepam: A widely used benzodiazepine with anxiolytic and muscle relaxant properties.
Lorazepam: Known for its potent anxiolytic and sedative effects.
Alprazolam: Commonly prescribed for anxiety and panic disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic properties.
Propiedades
Fórmula molecular |
C9H6F2N2O2 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
7,8-difluoro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C9H6F2N2O2/c10-5-1-4-7(2-6(5)11)13-8(14)3-12-9(4)15/h1-2H,3H2,(H,12,15)(H,13,14) |
Clave InChI |
KIMUJMXTPLVBAF-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC2=CC(=C(C=C2C(=O)N1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


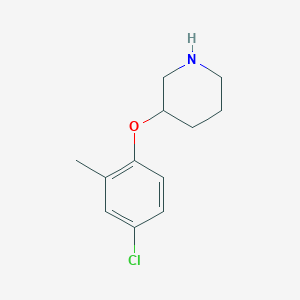
![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclobutane-1-carboxylicacid](/img/structure/B13506178.png)
